4-ethoxy-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
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Overview
Description
4-ethoxy-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This can be achieved by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated benzamide reacts with piperazine.
Attachment of the Furan Group: The furan group is introduced via an acylation reaction, where furan-2-carbonyl chloride reacts with the piperazine derivative.
Final Assembly: The final compound is assembled by reacting the intermediate with a thiourea derivative to introduce the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-ethoxy-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its structural similarity to other known active compounds.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are of interest for drug development.
Industrial Applications: Its unique structural properties make it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets. The furan ring and piperazine moiety are known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}hexanamide: Similar structure but with a hexanamide group instead of a benzamide.
4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Similar benzamide core but with a tetrahydrofuran group.
Uniqueness
4-ethoxy-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to its combination of a benzamide core with a furan ring and a piperazine moiety, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C25H26N4O4S |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-ethoxy-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C25H26N4O4S/c1-2-32-21-11-5-18(6-12-21)23(30)27-25(34)26-19-7-9-20(10-8-19)28-13-15-29(16-14-28)24(31)22-4-3-17-33-22/h3-12,17H,2,13-16H2,1H3,(H2,26,27,30,34) |
InChI Key |
MJDABUOGXBJIJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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